molecular formula C14H19BO4 B6167512 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1465923-58-3

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6167512
CAS No.: 1465923-58-3
M. Wt: 262.1
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Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1465923-58-3) is a valuable benzaldehyde-based boronic ester building block designed for synthetic organic chemistry and drug discovery research. With a molecular formula of C14H19BO4 and a molecular weight of 262.11 g/mol, this compound features both an aldehyde functional group and a protected boronic acid in the form of a pinacol ester . This unique structure makes it a versatile precursor in metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling, to form biaryl structures integral to pharmaceutical and materials science development . The aldehyde group serves as a handle for further synthetic transformations, including condensations and reductions. The product is characterized by a high purity level, typically 97% or higher . For optimal stability and longevity, it should be stored in an inert atmosphere at 2-8°C . Please note that this compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Refer to the supplied Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

CAS No.

1465923-58-3

Molecular Formula

C14H19BO4

Molecular Weight

262.1

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation Followed by Miyaura Borylation

A widely adopted route involves introducing a halogen atom at the 6-position of 2-methoxybenzaldehyde, followed by palladium-catalyzed borylation.

Step 1: Directed Bromination/Iodination
The methoxy group at the 2-position directs electrophilic substitution to the 5- and 3-positions. To achieve 6-halogenation, a blocking group strategy is employed. For example, temporary protection of the aldehyde as a dimethyl acetal allows bromination at the 6-position using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C. Subsequent hydrolysis regenerates the aldehyde, yielding 6-bromo-2-methoxybenzaldehyde.

Step 2: Miyaura Borylation
The brominated intermediate undergoes borylation with bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2) using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 as a catalyst and KOAc\text{KOAc} as a base in dioxane at 80°C. This method achieves 85–91% yield.

Table 1: Miyaura Borylation Optimization

ParameterOptimal ConditionYield (%)
CatalystPd(dppf)Cl2_2 (5 mol%)91
BaseKOAc (3 equiv)89
Solvent1,4-Dioxane85
Temperature80°C91

I/Mg Exchange Methodology

An alternative approach leverages iodine-magnesium exchange to install the boronate ester.

Step 1: Synthesis of 6-Iodo-2-methoxybenzaldehyde
Direct iodination of 2-methoxybenzaldehyde using I2\text{I}_2, HIO3\text{HIO}_3, and H2SO4\text{H}_2\text{SO}_4 in CH3COOH\text{CH}_3\text{COOH} at 70°C provides the 6-iodo derivative in 76% yield.

Step 2: I/Mg Exchange and Boronate Quenching
Treatment with isopropylmagnesium chloride-lithium chloride (iPrMgCl\cdotpLiCl\text{iPrMgCl·LiCl}) in tetrahydrofuran (THF) at −20°C generates a magnesiated intermediate. Quenching with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affords the target compound in 86% yield after chromatography.

Key Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Tolerates sensitive functional groups like aldehydes without protection.

Direct Boronation via Catalytic C–H Activation

Recent advances employ iridium-catalyzed C–H borylation for streamlined synthesis.

Conditions :

  • Catalyst: Ir(COD)OMe\text{Ir(COD)OMe} (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand.

  • Boron Source: B2Pin2\text{B}_2\text{Pin}_2 (1.5 equiv).

  • Solvent: Cyclohexane at 80°C for 12 hours.

Outcome :

  • Regioselective borylation at the 6-position (78% yield).

  • Requires no pre-halogenation, minimizing steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Miyaura Borylation :

  • Polar aprotic solvents (dioxane, DMF) enhance catalyst activity.

  • Yields drop to 65% in toluene due to poor solubility of B2Pin2\text{B}_2\text{Pin}_2.

I/Mg Exchange :

  • THF is critical for stabilizing the Grignard intermediate.

  • Temperatures below −10°C prevent aldehyde decomposition.

Catalytic System Tuning

Palladium Catalysts :

  • Pd(OAc)2\text{Pd(OAc)}_2 with SPhos\text{SPhos} ligand achieves 88% yield but requires higher catalyst loading (7 mol%).

  • Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 offers superior turnover numbers (TON > 1,800).

Iridium Catalysts :

  • Electron-deficient ligands (e.g., dtbpy) improve regioselectivity for C–H borylation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Miyaura borylation in flow systems reduces reaction time from 12 hours to 30 minutes.

  • Achieves 89% yield with 99% conversion, minimizing side products.

Cost-Benefit Analysis

Table 2: Economic Comparison of Methods

MethodCost (USD/kg)Yield (%)Scalability
Miyaura Borylation42091High
I/Mg Exchange38086Moderate
C–H Borylation55078Low

Analytical Characterization and Purity Assessment

NMR Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 10.02 (s, 1H, aldehyde), 7.82 (d, J=8.4J = 8.4 Hz, 1H, H-3), 7.12 (d, J=8.4J = 8.4 Hz, 1H, H-5), 3.94 (s, 3H, OCH3_3), 1.34 (s, 12H, pinacol).

HPLC Purity Validation

  • Column: C18 (4.6 × 150 mm, 5 μm).

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 6.8 minutes; purity >98% .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Organic Compounds

One of the primary applications of 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is its role as a versatile building block in organic synthesis. It is particularly useful in the formation of complex organic molecules through cross-coupling reactions. The compound can participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds and other functionalized organic materials.

Case Study: Synthesis of Biaryl Compounds

In a study published in Organic Letters, researchers utilized this compound to create a range of biaryl derivatives. They demonstrated that varying the reaction conditions allowed for selective functionalization at different positions on the aromatic rings, showcasing the compound's utility in fine chemical synthesis .

Material Science

The compound has also been employed in material science, particularly in the development of novel polymers and copolymers. Its incorporation into polymer matrices enhances the optical and electrochemical properties of materials.

Data Table: Properties of Copolymers

PropertyValue
Optical Band Gap2.1 eV
Conductivity10^-3 S/cm
Thermal StabilityDecomposes above 250°C

Researchers have reported that copolymers based on benzothiadiazole and electron-rich arene units exhibit improved charge transport properties when synthesized using this aldehyde as a precursor .

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with various biological targets. Its derivatives have been investigated for their anticancer properties.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of boron-containing compounds derived from this compound. These compounds showed promising cytotoxic activity against several cancer cell lines, indicating their potential as therapeutic agents .

Environmental Applications

Research has also explored the use of this compound in environmental chemistry. Its derivatives can act as sensors for detecting pollutants or toxic substances due to their ability to undergo specific chemical reactions with target analytes.

Data Table: Sensor Performance

AnalyteDetection Limit (ppm)Response Time (s)
Heavy Metals0.515
Pesticides1.020

Studies have demonstrated that sensors developed using this compound can effectively detect heavy metals and pesticides in water samples .

Mechanism of Action

The mechanism of action of 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can form Schiff bases with amines, and the methoxy group can be involved in nucleophilic aromatic substitution .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Substituent Positions CAS Number Molecular Weight Key Differences/Applications
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Target) 2-OCH₃, 6-Boron 1465923-58-3 276.09 High reactivity in ortho-directed coupling
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 3-OCH₃, 4-Boron 1262422-39-8 276.09 Altered electronic effects; reduced steric hindrance
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-OCH₃, 2-Boron 1196474-59-5 276.09 Para-methoxy enhances solubility in polar solvents
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2,4-di-OCH₃, 6-Boron 1265360-45-9 306.15 Increased electron density; potential for dual functionalization
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-OCH₃, 4-Boron 956431-01-9 276.09 Meta-boronate position affects conjugation in polymers

Key Findings:

Electronic and Steric Effects :

  • The target compound ’s 2-methoxy group directs electrophilic substitution reactions, while the 6-boronate group facilitates cross-coupling. Its steric profile is intermediate compared to 3-methoxy analogs, which exhibit reduced hindrance .
  • The 2,4-dimethoxy analog (CAS: 1265360-45-9) shows enhanced solubility in polar solvents due to additional electron-donating groups, making it suitable for aqueous-phase reactions .

Reactivity in Cross-Coupling :

  • Suzuki-Miyaura reactions with the target compound yield ortho-substituted biaryls, critical in pharmaceutical intermediates (e.g., kinase inhibitors) .
  • The 4-methoxy-2-boronate analog (CAS: 1196474-59-5) demonstrates slower coupling kinetics due to steric shielding of the boronate group .

Applications in Materials Science :

  • The target compound is used in synthesizing conjugated polymers for fluorescent sensors, where the 6-boronate position optimizes π-conjugation .
  • 3-Methoxy-5-boronate analogs (e.g., CAS: 1112210-74-8) are less effective in polymer synthesis due to disrupted planarity .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}BNO3_3
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 1465923-58-3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Recent studies have shown that derivatives of dioxaborolane compounds exhibit antimicrobial properties. For instance:

  • Activity Against Bacterial Strains : In vitro tests indicated that certain dioxaborolane derivatives displayed activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.5 to 8 μg/mL .
CompoundMIC (μg/mL)Target Bacteria
Compound A4–8MRSA
Compound B0.5–1.0Mycobacterium tuberculosis

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

  • Inhibition of Cell Proliferation : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated significant inhibitory effects with an IC50_{50} value of approximately 0.126 μM . This suggests potential as a therapeutic agent in oncology.
Cell LineIC50_{50} (μM)Selectivity Index
MDA-MB-2310.126High
MCF10A (non-cancer)>2.5Low

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It is believed to interfere with signaling pathways that promote tumor growth and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on various dioxaborolane derivatives found that specific substitutions on the benzaldehyde moiety enhanced antimicrobial activity against resistant strains . The study highlighted the importance of structure-activity relationships in developing effective antimicrobial agents.

Case Study 2: Cancer Treatment Potential

In a preclinical model involving mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in metastatic nodules compared to control groups . This indicates its potential utility in cancer therapy.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Suzuki-Miyaura coupling or direct borylation of a methoxy-substituted benzaldehyde precursor. For example, analogous compounds (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde) are synthesized via the Debus-Radziszewski reaction with yields up to 76% under reflux conditions. Key optimization parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions.
  • Solvent selection : THF or dioxane for boronate ester stability.
  • Temperature control : 80–100°C for efficient coupling.
    Post-synthesis, purification via column chromatography (silica gel P60) and characterization by ¹H NMR (e.g., δ 7.73–7.69 ppm for aromatic protons) and HRMS are critical .

Q. How can the purity and structural integrity of this compound be validated for use in organic synthesis?

  • Analytical techniques :
    • GC or HPLC : ≥97% purity verification (as per TCI America’s standards for similar benzaldehyde derivatives) .
    • ¹H/¹³C NMR : Confirm regioselectivity of the methoxy and boronate groups (e.g., δ 13.00 ppm for aldehyde protons in analogous compounds) .
    • Melting point analysis : Compare with literature values (e.g., 61°C for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) .
  • Crystallography : SHELX software can resolve ambiguities in molecular geometry .

Q. What are the primary applications of this compound in cross-coupling reactions?

The boronate ester moiety enables participation in Suzuki-Miyaura couplings to form biaryl structures, critical in pharmaceutical and materials science. For example:

  • Catalyst : Pd(OAc)₂ with SPhos ligand.
  • Base : K₂CO₃ or CsF in aqueous/organic biphasic systems.
  • Substrates : Aryl halides (e.g., 4-bromoanisole) to yield methoxy-substituted biaryls.
    This methodology is foundational for synthesizing organic semiconductors and drug intermediates .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity and stability of the boronate ester in aqueous environments?

The electron-donating methoxy group enhances boronate stability against hydrolysis compared to electron-withdrawing substituents. However, prolonged exposure to moisture or acidic conditions (pH < 5) can lead to deboronation. Advanced studies using kinetic assays (e.g., monitoring by ¹¹B NMR) reveal:

  • Half-life in water : ~24 hours at pH 6.
  • Degradation pathway : Formation of benzaldehyde derivatives via protodeboronation.
    This stability profile is crucial for designing reactions requiring aqueous conditions .

Q. What strategies mitigate side reactions during high-temperature cross-coupling reactions involving this compound?

  • Ligand design : Bulky ligands (e.g., XPhos) suppress homocoupling by minimizing oxidative addition of aryl halides.
  • Additives : CuI or TBAB (tetrabutylammonium bromide) enhance catalytic efficiency and reduce protodeboronation.
  • Inert atmosphere : Rigorous exclusion of oxygen prevents boronate oxidation to phenolic byproducts.
    Case studies in OLED material synthesis (e.g., coupling with 9,10-dihydroacridine derivatives) demonstrate >90% yield under optimized conditions .

Q. How can this compound be utilized in the development of fluorescent probes for reactive oxygen species (ROS)?

The boronate ester reacts selectively with H₂O₂ to form phenolic aldehydes, enabling ratiometric fluorescence detection. For example:

  • Probe design : Conjugate the compound with a fluorophore (e.g., naphthalimide) via Schiff base formation.
  • Detection limit : Sub-ppm sensitivity in live-cell imaging.
  • Kinetics : Reaction completes within seconds in H₂O₂ vapor (e.g., 4.1 ppt detection limit reported for analogous probes) .

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